molecular formula C13H20ClNO B126796 2-(tert-Butylamino)propiophenone Hydrochloride CAS No. 63199-74-6

2-(tert-Butylamino)propiophenone Hydrochloride

Cat. No.: B126796
CAS No.: 63199-74-6
M. Wt: 241.76 g/mol
InChI Key: OXZBSTLIANDWJA-UHFFFAOYSA-N
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Description

2-(tert-Butylamino)propiophenone Hydrochloride (CAS 63199-74-6), also known as Deschloro Bupropion Hydrochloride, is a key intermediate and impurity in the synthesis and quality control of Bupropion Hydrochloride, a widely prescribed antidepressant. Its molecular formula is C₁₃H₂₀ClNO with a molecular weight of 241.76 g/mol . Structurally, it features a propiophenone backbone substituted with a tert-butylamino group at the 2-position, lacking the chlorine atom present in Bupropion Hydrochloride at the 3′-position of the phenyl ring . This compound is primarily used in pharmaceutical applications, including Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), for toxicity studies, analytical method validation, and impurity profiling during Bupropion production .

Preparation Methods

The synthesis of Altinicline maleate involves several steps:

    Starting Material: The process begins with 5-bromo-3-pyridinecarboxylic acid.

    Formation of Acid Chloride: This compound is treated with thionyl chloride in 1,2-dichloroethane to form the acid chloride.

    Ester Formation: The acid chloride is then converted to an ester by treatment with ethanol in 1,2-dichloroethane.

    Claisen Condensation: The ester undergoes Claisen condensation with N-vinylpyrrolidinone in the presence of lithium bis(trimethylsilyl)amide, followed by refluxing in aqueous hydrochloric acid to yield a pyrroline derivative.

    Reduction: The pyrroline derivative is reduced with sodium borohydride in the presence of N-carbobenzyloxy-L-proline to yield an enantiomerically enriched pyrrolidine.

    Reductive Methylation: The pyrrolidine is reductively methylated using aqueous formaldehyde and formic acid.

    Coupling Reaction: The resulting N-methylpyrrolidine is coupled with trimethylsilyl acetylene in the presence of bis(triphenylphosphine)palladium dichloride, cuprous iodide, and triethylamine in tetrahydrofuran.

    Desilylation and Salt Formation: The trimethylsilyl group is removed using cesium carbonate in refluxing methanol, and the final product is converted to the maleate salt by treatment with maleic acid in methanol.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound's synthetic utility primarily involves alkylation and amination processes. Key findings include:

  • Bromoketone intermediates : Reaction of 3-chloropropiophenone derivatives with tert-butylamine under nitrogen atmosphere yields target compounds via nucleophilic substitution .

  • Structural diversification : Substitution reactions with cyclopentylamine, piperidine, or other amines produce analogues with modified pharmacological profiles .

Example Reaction Pathway :

3 Chloropropiophenone+tert butylamineCH Cl MgSO 2 tert Butylamino propiophenoneHClHydrochloride salt[2][8]\text{3 Chloropropiophenone}+\text{tert butylamine}\xrightarrow{\text{CH Cl MgSO }}\text{2 tert Butylamino propiophenone}\xrightarrow{\text{HCl}}\text{Hydrochloride salt}[2][8]

Photoreactive Modifications

The compound serves as a precursor for photoreactive probes in biochemical studies:

  • SADU-3-72 Synthesis : Iodination and azide incorporation at the 3'-position generates (±)-2-(tert-butylamino)-3'-[¹²⁵I]-iodo-4'-azidopropiophenone, a photoreactive analogue used to map nicotinic acetylcholine receptor binding sites .

  • UV-induced crosslinking : This derivative undergoes photochemical reactions under UV light, enabling covalent attachment to target proteins for structural analysis .

Key Reaction :

2 tert Butylamino propiophenoneI NaN SADU 3 72hνProtein adducts[5]\text{2 tert Butylamino propiophenone}\xrightarrow{\text{I NaN }}\text{SADU 3 72}\xrightarrow{h\nu}\text{Protein adducts}[5]

Biochemical Interactions

While not traditional "reactions," its interactions with biological systems are mechanistically significant:

  • Nicotinic receptor binding : Competes with channel blockers like tetracaine and TCP (thienylcyclohexylpiperidine) in a state-dependent manner (IC₅₀ = 1.2 μM in desensitized state) .

  • Inhibition kinetics : Displays non-competitive antagonism by binding to the M2 helix leucine ring (δLeu²⁶⁵, βLeu²⁵⁷) within ion channels .

Stability and Degradation

  • Thermal decomposition : Melts with decomposition >218°C .

  • Solubility : Limited solubility in chloroform and methanol, requiring polar aprotic solvents for reactions .

Comparative Reactivity of Analogues

Modifications to the alkyl chain or aromatic ring alter reactivity:

  • Ethyl/propyl substitutions : Increase DAT inhibition potency (e.g., IC₅₀ = 56 nM for propyl variant vs. 658 nM for methyl) .

  • Halogenation : Bromination at the 3'-position enhances photostability and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Comparisons

Table 1: Structural Features and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(tert-Butylamino)propiophenone HCl 63199-74-6 C₁₃H₂₀ClNO 241.76 Phenyl ring (no halogen)
Bupropion Hydrochloride (API) 31677-93-7 C₁₃H₁₈ClNO·HCl 276.21 3′-Chlorophenyl group
Bupropion Related Compound A 1049718-72-0 C₁₃H₁₈ClNO·HCl 276.21 4′-Chlorophenyl group
Bupropion Related Compound B 1049718-43-5 C₁₃H₁₈BrNO·HCl 291.66 3′-Bromophenyl group
3′-Chloropropiophenone (Impurity) 10557-17-2 C₉H₇ClO 166.61 3′-Chlorophenyl group (no amino)

Key Observations :

  • Halogen Position and Type :
    • Bupropion Hydrochloride and Related Compound A differ in chlorine placement (3′ vs. 4′), affecting receptor binding and metabolic stability .
    • Related Compound B substitutes chlorine with bromine, increasing molecular weight and altering lipophilicity .
  • Amino Group: All compounds retain the tert-butylamino group, critical for their pharmacological activity as aminoketones .

Pharmacological and Application Differences

Key Insights :

  • Deschloro Bupropion Hydrochloride lacks antidepressant activity due to the absence of the 3′-chlorine atom, which is essential for Bupropion’s norepinephrine-dopamine reuptake inhibition .
  • Related Compounds A and B are non-therapeutic and serve as critical quality control markers to ensure Bupropion’s purity during manufacturing .

Analytical and Stability Profiles

Table 3: Analytical Suitability and Stability

Compound HPLC Suitability GC Suitability Stability Requirements
2-(tert-Butylamino)propiophenone HCl Yes Yes Limited shelf life; store at 2–8°C
Bupropion Hydrochloride Yes No Protect from light; room temperature
Related Compound A Yes Yes Store in freezer; light-sensitive

Critical Notes:

  • Deschloro Bupropion Hydrochloride and Related Compound A are analyzed using similar chromatographic conditions due to structural similarities .
  • Bupropion Hydrochloride’s stability is compromised by photodegradation, necessitating light-resistant packaging .

Toxicity and Regulatory Considerations

  • Bupropion Hydrochloride has a documented LDLo (lowest published lethal dose) of 329 mg/kg in humans, primarily causing seizures and cardiac effects .

Biological Activity

2-(tert-Butylamino)propiophenone hydrochloride is a synthetic organic compound with significant implications in pharmacology, primarily as a precursor in the synthesis of bupropion, an antidepressant and smoking cessation aid. Understanding its biological activity is crucial for exploring its potential therapeutic applications and interactions.

Chemical Structure and Properties

The compound has the molecular formula C13H17ClN and a molecular weight of 241.76 g/mol. It features a tert-butylamino group attached to the second position of the phenyl ring of propiophenone, classifying it as an aromatic ketone. This unique structure contributes to its biological activity, particularly in modulating neurotransmitter levels.

This compound exhibits biological activity mainly through its association with bupropion, which acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). This mechanism enhances the levels of norepinephrine and dopamine in the brain, leading to antidepressant effects. Research indicates that compounds related to this structure can influence mood regulation and may be beneficial in treating depression and anxiety disorders .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antidepressant Effects : Its role as a precursor for bupropion links it to mood regulation and antidepressant properties.
  • Potential Anticonvulsant Activity : Some derivatives have shown promise in anticonvulsant applications, although more research is needed to establish efficacy.
  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, indicating broader therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique aspects and biological activities:

Compound NameStructural FeaturesUnique Aspects
BupropionPropiophenone backbone with chlorineEstablished antidepressant; NDRI activity
MethamphetaminePhenethylamine structurePotent stimulant; significant abuse potential
PhenylethylamineSimple phenethylamine structureBasic amine; less complex pharmacology
4-MethylaminorexSimilar amine structureStimulant properties; less common

Uniqueness : The specific tert-butylamino substitution enhances the pharmacological properties of this compound compared to simpler amines or derivatives lacking this bulky group.

Case Studies and Research Findings

Several studies have evaluated the biological activity of bupropion analogues derived from this compound. Notably:

  • Inhibition of Monoamine Uptake : Research demonstrated that certain analogues inhibited dopamine (DA) and norepinephrine (NE) uptake with IC50 values significantly lower than those for bupropion itself, indicating enhanced potency .
  • Antinociceptive Effects : In animal models, some derivatives exhibited stronger antinociceptive effects than bupropion, suggesting potential applications in pain management .
  • Neurotransmitter Interaction Studies : Interaction studies revealed that bupropion and its analogues bind effectively to dopamine and norepinephrine transporters, enhancing neurotransmitter levels in synaptic clefts .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 2-(tert-Butylamino)propiophenone Hydrochloride in research settings?

  • Methodological Answer : Analytical characterization should include chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is critical for assessing purity, particularly when using certified reference materials (e.g., USP or pharmaceutical secondary standards) to validate results . Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, focusing on tert-butyl and aromatic proton signals. Mass spectrometry (MS) provides molecular weight verification (C13_{13}H20_{20}ClNO, MW 241.76) . For quantitative analysis, ensure calibration with traceable standards to minimize batch-to-batch variability.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in a desiccator at 2–8°C to prevent hygroscopic degradation . Use inert atmospheres (e.g., argon) during handling to avoid oxidation. Safety protocols mandate personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential respiratory and dermal hazards . Stability studies under varying pH and temperature conditions are advised for long-term storage optimization.

Q. What are the critical parameters to consider when designing a synthesis protocol for this compound?

  • Methodological Answer : Key parameters include:

  • Reagent Ratios : Optimize stoichiometry of tert-butylamine and propiophenone precursors to minimize byproducts.
  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (20–25°C) to enhance yield .
  • Purification : Employ recrystallization with ethanol/water mixtures to isolate the hydrochloride salt .
  • Quality Control : Validate intermediates via thin-layer chromatography (TLC) and final product purity via HPLC .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data of this compound?

  • Methodological Answer : Discrepancies may arise from stereochemical variations or impurity profiles. Strategies include:

  • Enantiomeric Purity Assessment : Use chiral HPLC or circular dichroism (CD) to verify stereochemistry, as biological activity often depends on specific configurations .
  • Batch Comparison : Analyze multiple synthetic batches using LC-MS to correlate impurities (e.g., brominated analogs) with activity shifts .
  • In Vitro Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .

Q. How does the stereochemistry of this compound influence its reactivity in synthetic pathways?

  • Methodological Answer : Stereochemistry affects nucleophilic substitution rates and salt formation. For example:

  • Stereoselective Synthesis : Use chiral catalysts (e.g., L-proline) to favor the desired enantiomer during tert-butylamine coupling .
  • Salt Formation : The hydrochloride salt’s crystallinity depends on the spatial arrangement of the amine group; X-ray diffraction (XRD) can elucidate crystal packing .
  • Reactivity Studies : Compare reaction kinetics of enantiomers under acidic vs. basic conditions to identify stereospecific degradation pathways.

Q. What methodologies are employed to assess the environmental impact or degradation pathways of this compound in laboratory settings?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to UV light, oxidants (e.g., H2_2O2_2), or microbial consortia to simulate environmental breakdown. Monitor via LC-MS for intermediate identification .
  • Adsorption Analysis : Use surface-enhanced Raman spectroscopy (SERS) to study interactions with indoor or environmental surfaces (e.g., silica, cellulose) .
  • Ecotoxicology : Conduct Daphnia magna or algae bioassays to quantify acute toxicity, referencing perfluoroalkyl substance assessment frameworks .

Properties

IUPAC Name

2-(tert-butylamino)-1-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZBSTLIANDWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40979206
Record name 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63199-74-6
Record name 2-(tert-Butylamino)propiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063199746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(TERT-BUTYLAMINO)PROPIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4215L598Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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